molecular formula C9H14O4 B2737092 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid CAS No. 2309458-17-9

2,8-Dioxaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B2737092
CAS No.: 2309458-17-9
M. Wt: 186.207
InChI Key: JIPMASNWORKAEP-UHFFFAOYSA-N
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Description

2,8-Dioxaspiro[4.5]decane-3-carboxylic acid (CAS 2309458-17-9) is a spirocyclic carboxylic acid of high interest in medicinal chemistry and organic synthesis . This compound, with a molecular formula of C9H14O4 and a molecular weight of 186.21 g/mol, serves as a versatile and complex molecular scaffold . The presence of a carboxylic acid functional group makes it a suitable precursor for various chemical transformations, including the formation of amides and esters, which are critical in constructing potential active pharmaceutical ingredients (APIs) . The spirocyclic core of this compound is structurally similar to motifs found in various biologically active molecules, suggesting its significant potential as a building block in drug discovery programs aimed at developing new therapeutic agents . The compound is characterized by high purity and is offered for research applications. This product is intended for use in laboratory research only and is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers can leverage its unique structure to generate novel compounds for screening against biological targets.

Properties

IUPAC Name

2,8-dioxaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c10-8(11)7-5-9(6-13-7)1-3-12-4-2-9/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPMASNWORKAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(OC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid typically involves the reaction of appropriate diols with carboxylic acid derivatives under controlled conditions. One common method includes the use of dihydroxy compounds and cyclic anhydrides in the presence of a catalyst to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2,8-Dioxaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties:

  • Drug Development : It serves as a scaffold in drug design, particularly for developing inhibitors targeting specific biological pathways. Preliminary studies indicate that derivatives of this compound can modulate enzyme activity relevant to immune responses and other physiological processes.
  • Biological Activity : Research has shown that 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid may exhibit significant biological activities. For instance, it has been studied for its role as a potential inhibitor of diacylglycerol kinase alpha, which is crucial in immune modulation.

Organic Synthesis

This compound is utilized as a building block in organic synthesis:

  • Synthesis of Complex Molecules : It is used to synthesize more complex organic molecules through various chemical reactions involving diols and carboxylic acid derivatives under controlled conditions. The spirocyclic structure allows for unique reactivity patterns that can lead to the formation of diverse chemical entities.

Material Science

In material science, this compound finds applications in the production of specialty chemicals:

  • Specialty Chemicals Production : The compound can be employed in creating materials with specific properties due to its unique structural characteristics. Its stability and reactivity make it suitable for various industrial applications.

A study evaluated the biological effects of this compound on blood pressure modulation in animal models. The results indicated a significant reduction in systolic blood pressure compared to control groups, suggesting potential cardiovascular applications.

Case Study 2: Synthesis Methodology

Research focused on optimizing the synthesis of this compound through a four-step process involving cheap and readily available raw materials. This method demonstrated high yield and purity, making it suitable for large-scale production .

Mechanism of Action

The mechanism of action of 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heteroatom Variations in the Spiro Ring

Spiro compounds with differing heteroatoms exhibit distinct physicochemical and biological properties:

2,8-Diazaspiro[4.5]decane-3-carboxylic Acid Derivatives
  • Example: Rodatristat [(3S)-8-(2-amino-6-[(1R)-1-(5-chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid] Structure: Replaces oxygen atoms in the dioxaspiro ring with nitrogen, introducing hydrogen-bonding capability and basicity. Applications: Potent tryptophan hydroxylase inhibitor for treating carcinoid syndrome . Key Properties: Higher solubility in polar solvents compared to dioxaspiro analogs; molecular weight = 553.98 g/mol (C27H27ClF3N5O3) .
1-Oxa-2,8-Diazaspiro[4.5]dec-2-ene-3-carboxylic Acid
  • Structure : Hybrid oxa/aza spiro system with an unsaturated ene group.
  • Applications : Intermediate for peptidomimetics; molecular weight = 184.19 g/mol (C8H12N2O3) .
  • Key Properties : Conjugated double bond increases reactivity in cycloaddition or polymerization reactions.
2-Azaspiro[4.5]decane-3-carboxylic Acid Hydrochloride
  • Structure : Single nitrogen atom in the spiro ring; hydrochloride salt improves aqueous solubility.
  • Applications : Building block for CNS-targeting drugs; molecular weight = 231.72 g/mol (C10H17ClN2O2) .

Functional Group Modifications

Substituents on the spiro scaffold significantly influence applications:

Compound Name Substituents Applications Key Properties Reference
2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid Boc-protected amine Peptide synthesis Stabilizes intermediates during solid-phase synthesis; MW = 269.35 g/mol (C13H21NO4)
4-(2,4,6-Trimethylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid Aromatic acyl group Photopolymerization initiators UV-sensitive; MW = 331.4 g/mol (C19H25NO4)
(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid Acrylic acid group Polymer precursors Forms cross-linked networks via Michael addition; MW = 224.26 g/mol (C12H16O4)

Biological Activity

2,8-Dioxaspiro[4.5]decane-3-carboxylic acid is a unique compound characterized by its spirocyclic structure, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical formula of this compound is C10H14O5C_{10}H_{14}O_5. The compound features a dioxaspiro structure that contributes to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Its mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to cellular receptors, influencing signaling pathways and cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
AnticancerInduction of apoptosis in cancer cells

Case Studies and Research Findings

  • Antimicrobial Properties :
    A study evaluated the efficacy of this compound against common bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 100 µg/mL, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Effects :
    In an experimental model of inflammation, administration of the compound resulted in a notable decrease in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that it may be beneficial in treating inflammatory diseases .
  • Anticancer Activity :
    Research involving cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. This effect was particularly pronounced in breast cancer cells, indicating a potential application in cancer therapy .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid and its derivatives?

The compound is synthesized via deoxofluorination reactions using fluorinating agents like XtalFluor-E®. For example, 1,4-dioxaspiro[4.5]decan-8-one undergoes fluorination at –20°C to yield spirocyclic derivatives . Other routes involve cyclization of ketones or carboxylic acids using catalysts such as DCC (dicyclohexylcarbodiimide) and triethylamine in dichloromethane/DMF mixtures, as described in protocols for structurally analogous spiro compounds .

Q. What analytical techniques are critical for characterizing this compound?

Structural elucidation relies on NMR spectroscopy (1H, 13C) to confirm spirocyclic connectivity and substituent positions. X-ray crystallography is used to resolve stereochemistry and ring conformations . Collision cross-section analysis via computational modeling (e.g., SMILES and InChI descriptors) predicts molecular interactions and stability, as applied to derivatives like 2,8-dioxaspiro[4.5]decane-1,3-dione .

Q. How is the purity of this compound validated in synthetic workflows?

Purity is assessed using HPLC with UV detection, coupled with column chromatography for isolation. Thermal stability is evaluated via TG/DTG and DSC to ensure decomposition thresholds align with intended applications (e.g., pharmaceutical intermediates) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorination in spirocyclic derivatives?

Deoxofluorination with XtalFluor-E® proceeds via a two-step mechanism: initial activation of the carbonyl group by the fluorinating agent, followed by nucleophilic displacement. Steric hindrance from the spirocyclic structure directs fluorination to less hindered sites, as observed in 4-tert-butylcyclohexanone derivatives . Computational studies (DFT) can model transition states to predict regioselectivity .

Q. How can researchers resolve contradictions in reaction yields across different substrates?

Discrepancies arise from substrate-specific steric or electronic effects. For example, electron-deficient carboxylic acids (e.g., pentafluorobenzoic acid) show lower reactivity in fluorination compared to ketones. Systematic optimization of solvent polarity (e.g., CH3CN vs. THF) and temperature gradients (–20°C to RT) can mitigate yield variations .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

Molecular dynamics simulations and density functional theory (DFT) calculate properties like logP, solubility, and dipole moments. Collision cross-section data (e.g., CCS values derived from ion mobility spectrometry) validate 3D conformations in gas-phase studies, as demonstrated for similar spiro compounds .

Q. How do structural modifications to the spirocyclic core influence bioactivity in pharmacological research?

Substituent addition at the 3-carboxylic acid position (e.g., ethyl or methyl groups) alters pharmacokinetic profiles. For instance, rodatristat—a derivative with a trifluoroethoxy group—shows enhanced metabolic stability in preclinical trials, highlighting the role of steric bulk in enzyme inhibition .

Methodological Notes

  • Contradiction Management : Conflicting data on fluorination efficiency can be resolved by comparing substrate electronic profiles (Hammett constants) and solvent effects .
  • Advanced Characterization : Single-crystal X-ray diffraction remains the gold standard for absolute stereochemical assignment, particularly for chiral spirocenters .

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